4-butyl-2-oxo-2H-chromen-7-yl benzoate
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Overview
Description
4-butyl-2-oxo-2H-chromen-7-yl benzoate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities Coumarins are benzopyrone derivatives that have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-2-oxo-2H-chromen-7-yl benzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzoic acid derivatives. One common method includes the reaction of 7-hydroxy-2H-chromen-2-one with benzoyl chloride in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction is carried out at room temperature for a specific duration to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-butyl-2-oxo-2H-chromen-7-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, altering the compound’s properties.
Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its chromophore properties.
Medicine: Research has indicated its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: It can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl benzoate involves its interaction with various molecular targets and pathways. The compound’s chromenone structure allows it to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammation or oxidative stress, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar in structure but with a chlorine substituent on the benzoate group.
4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate: Features additional chlorine atoms on the benzoate group.
(4-butyl-2-oxo-2H-chromen-7-yloxy)-acetic acid: Contains an acetic acid moiety instead of a benzoate group .
Uniqueness
4-butyl-2-oxo-2H-chromen-7-yl benzoate is unique due to its specific combination of a butyl group and a benzoate ester linked to the chromenone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-butyl-2-oxochromen-7-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-2-3-7-15-12-19(21)24-18-13-16(10-11-17(15)18)23-20(22)14-8-5-4-6-9-14/h4-6,8-13H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDZDXMIIYKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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